molecular formula C23H19NO2S2 B3893390 (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal CAS No. 5848-15-7

(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal

Cat. No.: B3893390
CAS No.: 5848-15-7
M. Wt: 405.5 g/mol
InChI Key: UDWUKXHAIIVIPT-ZTYZLUKPSA-N
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Description

The compound (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal is a complex organic molecule characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine derivative with a suitable aldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring or thiazolidine ring.

Scientific Research Applications

(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enone
  • (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enol

Uniqueness

The uniqueness of (2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal lies in its specific structural features, such as the combination of a thiazolidine ring and an enal moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)prop-1-enyl]phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2S2/c1-16(12-18-8-10-19(11-9-18)13-17(2)15-25)14-21-22(26)24(23(27)28-21)20-6-4-3-5-7-20/h3-15H,1-2H3/b16-12+,17-13+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUKXHAIIVIPT-ZTYZLUKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(\C)/C=O)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417179
Record name AC1NT3F9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-15-7
Record name AC1NT3F9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal
Reactant of Route 2
Reactant of Route 2
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal
Reactant of Route 3
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal
Reactant of Route 4
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal
Reactant of Route 5
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal
Reactant of Route 6
(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal

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